![molecular formula C16H20N2O2S2 B5773474 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the class of piperazine derivatives and contains a sulfonyl group and a thienylmethyl group. MTSET has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine acts by modifying the sulfhydryl group of cysteine residues in proteins, leading to the inhibition of protein function. This mechanism of action has been extensively studied and has led to the discovery of new targets for drug development.
Biochemical and Physiological Effects:
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been shown to affect the function of ion channels, particularly those involved in neurotransmission and muscle contraction. In addition, 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its ability to selectively inhibit cysteine residues in proteins. This makes it a valuable tool for studying the role of cysteine residues in protein function. However, one limitation of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is its potential to react with other amino acids, leading to non-specific effects. In addition, 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One area of interest is the development of new inhibitors that are more selective and less toxic than 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. Another area of interest is the use of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in drug development, particularly for the treatment of diseases involving ion channels and enzymes. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine and its potential applications in various fields.
In conclusion, 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, or 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, is a valuable tool for scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience. 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-established. Further research is needed to fully understand the potential applications of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine in various fields and to develop new inhibitors that are more selective and less toxic.
Méthodes De Synthèse
The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylmethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. This synthesis method has been well-established and is widely used in laboratories around the world.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been used in various scientific research applications, including the study of ion channels, enzymes, and receptors. It is a potent inhibitor of cysteine residues, making it a valuable tool for studying the role of cysteine residues in protein function. 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has also been used to investigate the function of ion channels, particularly those involved in neurotransmission and muscle contraction.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-14-4-6-16(7-5-14)22(19,20)18-10-8-17(9-11-18)13-15-3-2-12-21-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILGAVXEGDSKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-7-[(2,6-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5773400.png)
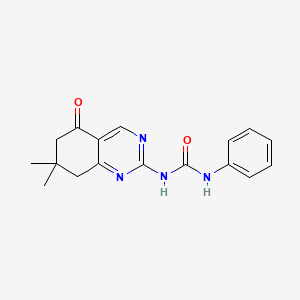
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)

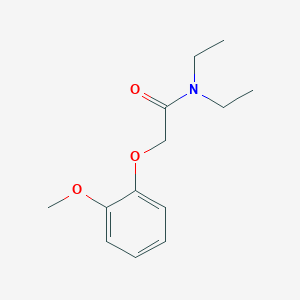
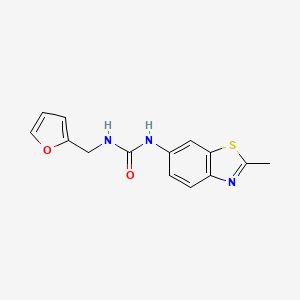

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
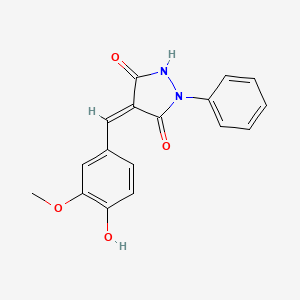
![4-[(4'-methyl-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5773488.png)
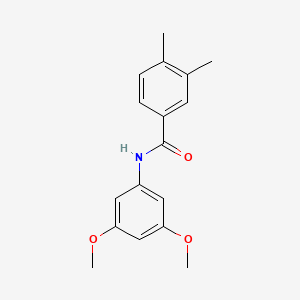
![N-(2-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5773497.png)